

Spectroscopic Analysis of 4-Chlorobenzyl Alcohol: A Technical Guide

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Compound of Interest

Compound Name: 4-Chlorobenzyl alcohol

Cat. No.: B044052

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Introduction

4-Chlorobenzyl alcohol (C_7H_7ClO) is an important organic compound utilized as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.^[1] Its structural and electronic properties, which are crucial for its reactivity and application, can be thoroughly characterized using a suite of spectroscopic techniques. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **4-chlorobenzyl alcohol**, tailored for researchers, scientists, and professionals in drug development.

Spectroscopic Data

The spectroscopic data for **4-chlorobenzyl alcohol** is summarized below, providing key insights into its molecular structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

1H NMR Data

The 1H NMR spectrum of **4-chlorobenzyl alcohol** reveals the presence of distinct proton environments in the molecule. The data, acquired in deuterated chloroform ($CDCl_3$) on a 400 MHz instrument, is presented in Table 1.^[2]

Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Assignment
7.28-7.34	m	4H	-	Aromatic protons (C ₆ H ₄)
4.67	d	2H	5.84	Methylene protons (- CH ₂ OH)
1.73-1.76	m	1H	-	Hydroxyl proton (-OH)

Table 1: ¹H NMR Spectroscopic Data for **4-Chlorobenzyl Alcohol**.[\[2\]](#)

¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The data, recorded in CDCl₃ at 101 MHz, is detailed in Table 2.[\[2\]](#)

Chemical Shift (δ , ppm)	Assignment
139.3	C-Cl (aromatic)
133.5	C-CH ₂ OH (aromatic)
128.8	CH (aromatic)
128.4	CH (aromatic)
64.7	-CH ₂ OH

Table 2: ¹³C NMR Spectroscopic Data for **4-Chlorobenzyl Alcohol**.[\[2\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The significant IR absorption bands for **4-chlorobenzyl alcohol** are listed in Table 3.

Wavenumber (cm ⁻¹)	Description of Vibration
3100-3000	C-H stretching of aromatic ring[3]
1600-1585	C-C stretching of aromatic carbons[3]

Table 3: Key Infrared Absorption Bands for **4-Chlorobenzyl Alcohol**.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Gas Chromatography-Mass Spectrometry (GC-MS)

The GC-MS analysis of **4-chlorobenzyl alcohol** reveals a molecular ion peak corresponding to its molecular weight.[2] Key fragments are also observed, providing structural information. The prominent peaks are shown in Table 4.

m/z	Relative Intensity	Assignment
142.09	High	[M] ⁺ (Molecular Ion)
107	High	[M-Cl] ⁺
79	High	[C ₆ H ₅] ⁺ fragment
77	Very High	[C ₆ H ₅] ⁺ fragment

Table 4: Prominent Peaks in the Mass Spectrum of **4-Chlorobenzyl Alcohol**.[2][4]

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: A small amount of **4-chlorobenzyl alcohol** is dissolved in a deuterated solvent, typically chloroform-d (CDCl_3), in an NMR tube.

Data Acquisition: The ^1H and ^{13}C NMR spectra are recorded on a spectrometer, such as a 400 MHz instrument.^[2] For ^1H NMR, the chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard. For ^{13}C NMR, the spectrum is typically proton-decoupled to simplify the signals to single lines for each unique carbon atom.

Infrared Spectroscopy

Sample Preparation: For Fourier-Transform Infrared (FTIR) spectroscopy, the sample can be prepared as a KBr pellet or analyzed as a thin film.^[4] Alternatively, an Attenuated Total Reflectance (ATR-IR) spectrum can be obtained by placing the sample directly on the ATR crystal.^[4]

Data Acquisition: The spectrum is recorded using an FTIR spectrometer, such as a Nicolet iS 5 FT-IR spectrometer.^[2] The data is typically presented as a plot of transmittance versus wavenumber (in cm^{-1}).

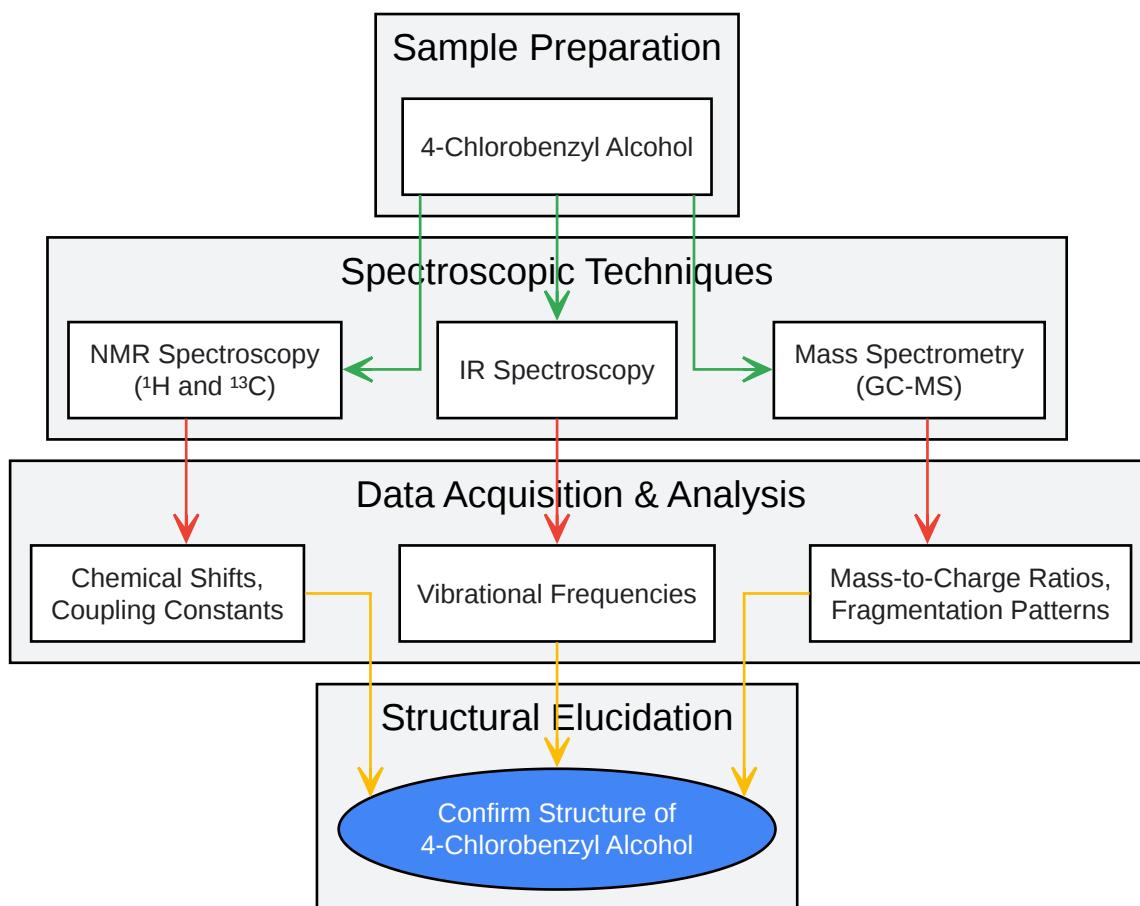
Mass Spectrometry

Sample Introduction and Ionization: For GC-MS, the sample is first vaporized and separated on a gas chromatography column. The separated components then enter the mass spectrometer where they are ionized, commonly using electron ionization (EI).^[4]

Data Acquisition: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). A detector records the abundance of each ion, generating a mass spectrum.

Workflow for Spectroscopic Analysis

The general workflow for the spectroscopic characterization of a chemical compound like **4-chlorobenzyl alcohol** is illustrated in the following diagram.



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Caption: Workflow of Spectroscopic Analysis for Structural Elucidation.

This comprehensive guide provides the essential spectroscopic data and methodologies for the characterization of **4-chlorobenzyl alcohol**, serving as a valuable resource for professionals in the chemical and pharmaceutical sciences.

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